molecular formula C15H15BrClNO B12981522 (R)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanone hydrochloride

(R)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanone hydrochloride

Cat. No.: B12981522
M. Wt: 340.64 g/mol
InChI Key: KFAODTDMJYZZEZ-HNCPQSOCSA-N
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Description

®-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanone hydrochloride is a complex organic compound with potential applications in various fields of science and industry. This compound features a chiral center, making it an enantiomerically pure substance, which can be crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanone hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of ®-1-phenylethylamine with 4-bromobenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is often purified using recrystallization or chromatography techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ®-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanone hydrochloride: The enantiomer of the compound, which may have different biological activities.

    4-bromophenylhydrazine hydrochloride: A related compound with similar structural features but different reactivity.

    3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, used in different applications.

Uniqueness

®-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanone hydrochloride is unique due to its chiral center, which can impart specific biological activities and interactions

Properties

Molecular Formula

C15H15BrClNO

Molecular Weight

340.64 g/mol

IUPAC Name

[2-[(1R)-1-aminoethyl]phenyl]-(4-bromophenyl)methanone;hydrochloride

InChI

InChI=1S/C15H14BrNO.ClH/c1-10(17)13-4-2-3-5-14(13)15(18)11-6-8-12(16)9-7-11;/h2-10H,17H2,1H3;1H/t10-;/m1./s1

InChI Key

KFAODTDMJYZZEZ-HNCPQSOCSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br)N.Cl

Canonical SMILES

CC(C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br)N.Cl

Origin of Product

United States

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